(2,2-Difluoro-3-phenylcyclopropyl)methanamine hydrochloride
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Overview
Description
rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride, trans: is a synthetic compound with the molecular formula C10H11F2N·HCl It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group and subsequent hydrochloride salt formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, thiols
Scientific Research Applications
rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mechanism of Action
The mechanism of action of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl ring and fluorine atoms contribute to its binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-[(1R,3S)-2,2-difluoro-3-methylcyclopropyl]methanamine hydrochloride
- rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Comparison: While these compounds share structural similarities, such as the presence of a cyclopropyl ring and fluorine atoms, they differ in their substituents and overall molecular configuration. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride is unique due to its phenyl group, which can enhance its interactions with aromatic systems in biological targets.
Properties
Molecular Formula |
C10H12ClF2N |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7;/h1-5,8-9H,6,13H2;1H |
InChI Key |
SIMBDBWJNGBXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CN.Cl |
Origin of Product |
United States |
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